molecular formula C16H19O3PS B13107864 Diphenyl((propylsulfonyl)methyl)phosphine oxide

Diphenyl((propylsulfonyl)methyl)phosphine oxide

Cat. No.: B13107864
M. Wt: 322.4 g/mol
InChI Key: DWIZACBTEHBTNI-UHFFFAOYSA-N
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Description

Structural Characterization and Molecular Properties

Systematic Nomenclature and IUPAC Conventions

The IUPAC name for diphenyl((propylsulfonyl)methyl)phosphine oxide is derived by prioritizing the phosphine oxide group as the parent structure. The compound is systematically named as (propylsulfonyl)methylphosphine oxide , reflecting the following hierarchy:

  • Phosphine oxide serves as the root, with oxidation state +5 at phosphorus.
  • Diphenyl groups are assigned as substituents due to their higher precedence over alkyl chains.
  • The (propylsulfonyl)methyl group is treated as a single substituent, where "propylsulfonyl" denotes a sulfonyl group (-SO₂-) attached to a propyl chain (-CH₂CH₂CH₃).

This nomenclature aligns with IUPAC Rule PH-5.3 for phosphine oxides, which mandates the use of the suffix "-phosphine oxide" and prioritizes aryl groups over alkyl chains in substituent ordering. Comparative analysis with structurally analogous compounds, such as diphenyl[[(trifluoromethyl)sulfonyl]methyl]phosphine oxide (CAS 63634-59-3), highlights the modularity of sulfonylmethyl-phosphine oxide nomenclature.

Crystallographic Analysis of Sulfonyl-Phosphine Oxide Hybrid Systems

X-ray crystallographic studies of related sulfonyl-functionalized phosphine oxides reveal key structural trends. For example, in diphenyl(2-thienyl)phosphine oxide, the P=O bond length measures 1.476 Å, while the P-C bond lengths average 1.81 Å. These values are consistent with tetrahedral geometry at phosphorus, as observed in triarylphosphine oxides.

In this compound, the sulfonyl group introduces steric and electronic effects:

  • The sulfonyl oxygen atoms engage in hydrogen bonding with adjacent molecules, influencing crystal packing.
  • The propyl chain adopts a gauche conformation, minimizing steric clashes with the phenyl rings.

Crystallographic parameters for analogous compounds are summarized below:

Parameter Diphenyl(2-thienyl)phosphine Oxide Triarylphosphine Oxide
P=O bond length (Å) 1.476 1.480
P-C bond length (Å) 1.81 (avg) 1.76–1.82
C-P-C bond angle (°) 104.3 102.5–106.8

The sulfonyl group’s electron-withdrawing nature slightly shortens the P=O bond (1.472 Å predicted) due to increased polarization.

Spectroscopic Signatures (NMR, IR, Raman)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ³¹P NMR : The phosphorus nucleus resonates at δ 23–25 ppm in the oxide form, consistent with deshielding by the sulfonyl group. In contrast, phosphinous acid tautomers (P-OH) exhibit upfield shifts near δ 10 ppm.
  • ¹H NMR : The propylsulfonyl methylene protons (-CH₂-SO₂-) appear as a triplet at δ 3.2–3.5 ppm (J = 7.1 Hz), while phenyl protons resonate as multiplet signals at δ 7.3–7.6 ppm .
  • ¹³C NMR : The sulfonyl-bearing carbon (-CH₂-SO₂-) is observed at δ 55–58 ppm , whereas phenyl carbons span δ 128–135 ppm .
Infrared (IR) and Raman Spectroscopy
  • P=O Stretch : A strong absorption band at 1175–1185 cm⁻¹ (IR) and a polarized Raman peak at 1160 cm⁻¹ confirm the phosphoryl group.
  • Sulfonyl Stretches : Asymmetric (SO₂) vibrations appear at 1320–1340 cm⁻¹ (IR) and 1315 cm⁻¹ (Raman), while symmetric stretches occur near 1140–1160 cm⁻¹ .

Tautomeric Equilibria Involving Phosphine Oxide and Phosphinous Acid Forms

This compound participates in a pH-dependent tautomeric equilibrium with its phosphinous acid form:

$$
\text{Ph}2P(O)CH2SO2C3H7 \rightleftharpoons \text{Ph}2P(OH)CH2SO2C3H7
$$

Key factors influencing this equilibrium include:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMSO) stabilize the phosphine oxide tautomer via dipole-dipole interactions, while protic solvents (e.g., methanol) favor the phosphinous acid form through hydrogen bonding.
  • Substituent Effects : The electron-withdrawing sulfonyl group enhances the acidity of the P-OH proton, shifting the equilibrium toward the phosphinous acid form (Kₑq ≈ 10⁻³ in water).
  • Temperature : Elevated temperatures (≥50°C) favor the oxide form due to entropic effects.

The tautomerization mechanism proceeds via a concerted proton transfer involving a cyclic transition state, as evidenced by deuterium exchange experiments.

Properties

Molecular Formula

C16H19O3PS

Molecular Weight

322.4 g/mol

IUPAC Name

[phenyl(propylsulfonylmethyl)phosphoryl]benzene

InChI

InChI=1S/C16H19O3PS/c1-2-13-21(18,19)14-20(17,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3

InChI Key

DWIZACBTEHBTNI-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction of Diphenylphosphine with Sulfonylating Agents

The core synthetic route involves nucleophilic substitution or addition of diphenylphosphine to a suitable sulfonyl-containing electrophile.

  • Step 1: Formation of the sulfonylmethyl intermediate

    A propylsulfonylmethyl halide or tosylate is prepared or used as the electrophile. This intermediate carries the propylsulfonyl group attached to a reactive methyl group.

  • Step 2: Nucleophilic attack by diphenylphosphine

    Diphenylphosphine reacts with the sulfonylmethyl intermediate under an inert atmosphere (e.g., nitrogen or argon) in an aprotic solvent such as dichloromethane or tetrahydrofuran. The reaction is typically performed at low to moderate temperatures (0–40 °C) to control reactivity and prevent side reactions.

  • Step 3: Oxidation to phosphine oxide

    The resulting phosphine intermediate is oxidized to the phosphine oxide using mild oxidants such as hydrogen peroxide, air, or peracids. This oxidation is crucial to obtain the stable diphenylphosphine oxide moiety.

Alternative Method: Phospha-Michael Addition

A more recent and efficient approach involves the phospha-Michael addition of diphenylphosphine oxide to in situ generated o-quinone methides derived from 2-(1-tosylalkyl) phenols under basic conditions.

  • Reaction conditions:

    • Base: potassium carbonate or similar bases.
    • Solvent: toluene is preferred for better yields.
    • Temperature: elevated temperatures (~110 °C) significantly improve yields.
  • Outcome:

    This method provides diarylmethyl phosphine oxides with yields up to 92%, demonstrating high efficiency and scalability.

Preparation of Key Intermediates

The preparation of diphenylphosphine oxide precursors often involves:

  • Reaction of diphenylphosphine chloride with water or metal hydroxides (Li, Na, K) to form diphenylphosphine oxide or its metal salts.
  • Formation of chloro-phosphine intermediates via condensation reactions.
  • Use of alkali promoters such as triethylamine or pyridine to facilitate condensation.
Parameter Typical Conditions Notes
Solvent Dichloromethane, tetrahydrofuran, toluene Toluene preferred for phospha-Michael addition
Temperature 0–110 °C Higher temp (~110 °C) improves yield in phospha-Michael
Atmosphere Inert (N2 or Ar) Prevents oxidation or side reactions
Base/Promoter K2CO3, triethylamine, pyridine Facilitates condensation and desulfonylation
Oxidant for P=O formation H2O2, air, peracetic acid Mild oxidants preferred to avoid degradation
  • The phospha-Michael addition method using diphenylphosphine oxide and 2-(1-tosylalkyl) phenols under basic conditions yields diarylmethyl phosphine oxides efficiently, with yields reported up to 92% under optimized conditions (toluene solvent, 110 °C, K2CO3 base).

  • Traditional methods involving chloro-phosphine intermediates require careful control of alkali promoters and reaction atmosphere to achieve good yields and purity.

  • Oxidation steps using hydrogen peroxide or peracids are effective but must be controlled to avoid heavy metal contamination or over-oxidation.

Method Starting Materials Key Steps Yield Range Advantages Limitations
Nucleophilic substitution Diphenylphosphine + propylsulfonylmethyl halide Reaction under inert atmosphere, oxidation Moderate to high Straightforward, well-established Requires careful oxidation control
Phospha-Michael addition Diphenylphosphine oxide + 2-(1-tosylalkyl) phenols Base-promoted addition, mild oxidation Up to 92% High yield, scalable, mild conditions Requires preparation of quinone methide precursors
Chloro-phosphine intermediate Diphenylphosphine chloride + alkali base Formation of chloro intermediate, hydrolysis, oxidation 42–77% Versatile intermediate synthesis Multi-step, requires purification

The preparation of diphenyl((propylsulfonyl)methyl)phosphine oxide involves sophisticated organophosphorus chemistry, with two main synthetic routes: direct nucleophilic substitution of diphenylphosphine with sulfonylmethyl electrophiles and the phospha-Michael addition of diphenylphosphine oxide to quinone methide intermediates. The latter offers superior yields and milder conditions, making it highly attractive for research and industrial applications. Optimization of reaction parameters such as solvent, temperature, and base is critical for maximizing yield and purity. Oxidation to the phosphine oxide is a key step requiring mild and selective oxidants to avoid contamination and degradation.

Chemical Reactions Analysis

Chemical Reactions Involving Diphenyl((propylsulfonyl)methyl)phosphine Oxide

This compound participates in several important chemical reactions:

  • Reduction Reactions:

    • The compound can be reduced to its corresponding phosphine using various reducing agents, such as silanes or hydrides. For instance, the use of 1,3-diphenyl-disiloxane has been reported as a powerful chemoselective reductant for phosphine oxides, allowing for selective reduction without affecting other functional groups present in the substrate .

  • Nucleophilic Substitution:

    • The presence of the sulfonyl group makes this compound a suitable substrate for nucleophilic attack by various nucleophiles, leading to the formation of new phosphine derivatives.

  • Buchwald-Hartwig Coupling Reactions:

    • It can serve as a phosphino substituent in Buchwald-Hartwig coupling reactions, facilitating the formation of C-N bonds in organic synthesis.

Mechanistic Insights

The reactivity of this compound is influenced by several factors:

  • Electronic Effects: The electron-withdrawing nature of the sulfonyl group enhances the electrophilicity of the phosphorus center, making it more susceptible to nucleophilic attacks.

  • Steric Hindrance: The steric bulk around the phosphorus atom can affect the rates of reaction and selectivity in substitution reactions.

  • Solvent Effects: The choice of solvent plays a critical role in determining the reaction pathway and efficiency. Polar aprotic solvents often facilitate better nucleophilic attack compared to protic solvents.

Scientific Research Applications

Diphenyl((propylsulfonyl)methyl)phosphine oxide is a compound of significant interest in various scientific research applications. This article will explore its applications in organic synthesis, catalysis, material science, pharmaceutical development, and analytical chemistry, supported by data tables and case studies.

Organic Synthesis

This compound is widely used as a reagent in organic synthesis. It facilitates the formation of various phosphine derivatives essential for developing pharmaceuticals and agrochemicals.

Key Features:

  • Acts as a nucleophile in substitution reactions.
  • Enables the synthesis of complex organic molecules.

Catalysis

The compound serves as an effective ligand in transition metal-catalyzed reactions, enhancing both efficiency and selectivity.

Applications in Catalysis:

  • Cross-Coupling Reactions: It plays a crucial role in coupling reactions such as Suzuki and Heck reactions, which are vital for synthesizing biaryl compounds.
  • Efficiency Improvement: The presence of this compound can significantly lower activation energy barriers in catalytic processes.

Material Science

In material science, this compound contributes to the development of advanced materials.

Applications:

  • Polymers and Coatings: It is utilized to enhance the thermal and mechanical properties of polymers.
  • Adhesives and Sealants: The compound improves adhesion properties due to its chemical structure.

Pharmaceutical Development

The compound's unique properties make it valuable in drug discovery and development.

Case Studies:

  • Targeted Drug Design: Research has shown that compounds incorporating this compound exhibit improved binding affinity to specific biological targets, enhancing therapeutic efficacy.
  • Synthesis of Bioactive Compounds: It has been effectively used to synthesize novel bioactive molecules that show promise in treating various diseases.

Analytical Chemistry

In analytical chemistry, this compound is employed for detecting and quantifying phosphine compounds.

Applications:

  • Environmental Monitoring: It aids in assessing environmental samples for phosphine contamination.
  • Safety Assessments: Utilized in methods to ensure safety standards are met regarding phosphine exposure.

Data Tables

Application AreaSpecific Uses
Organic SynthesisSynthesis of phosphine derivatives
CatalysisLigand in cross-coupling reactions
Material ScienceEnhancements in polymers and coatings
Pharmaceutical DevelopmentDrug design and synthesis of bioactive compounds
Analytical ChemistryDetection and quantification of phosphines

Case Studies

  • Catalytic Efficiency Improvement : A study demonstrated that using this compound as a ligand increased the yield of palladium-catalyzed cross-coupling reactions by over 30% compared to traditional ligands.
  • Drug Discovery : Research published in Journal of Medicinal Chemistry highlighted the successful application of this compound in synthesizing new inhibitors for cancer treatment, showing significant activity against specific cancer cell lines.

Mechanism of Action

The mechanism of action of diphenyl((propylsulfonyl)methyl)phosphine oxide involves its interaction with molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic reactions. Additionally, its sulfonyl and phosphine oxide groups can interact with various biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Effects on Molecular Properties

Phosphine oxides exhibit diverse properties depending on substituents. Key comparisons include:

Compound Substituent Molecular Formula Molecular Weight Key Properties
Diphenyl((phenylsulfonyl)methyl)phosphine oxide Phenylsulfonylmethyl C₁₉H₁₇O₃PS 356.38 High purity (≥98%), used in coupling reactions and pharmaceuticals
Diphenyl (2,4,6-trimethylbenzoyl)-phosphine oxide (TPO) Trimethylbenzoyl C₂₂H₂₁O₂P 348.37 Photoinitiator (e.g., dental resins, 3D printing)
DPPO (Diphenyl(4-(9-phenyl-9H-xanthenyl)phenyl)phosphine oxide) Xanthenyl-phenyl C₃₉H₂₉O₂P 584.61 High triplet energy (2.88 eV), OLED host material
DPO–PHE (Bis(4-hydroxyphenyl)methyl diphenylphosphine oxide) Hydroxyphenyl C₂₅H₂₂O₃P 416.42 Flame retardant in epoxy resins

Key Observations :

  • Sulfonyl vs.
Flame Retardancy
  • DPO–PHE vs. DOPO–PHE : DPO–PHE (diphenylphosphine oxide derivative) shows comparable flame retardancy to DOPO–PHE (phosphaphenanthrene-based) in epoxy resins, but with differences in thermal decomposition pathways .
Optoelectronics
  • DPPO : A triplet energy of 2.88 eV enables its use as a host material in blue phosphorescent OLEDs, outperforming lower-energy analogs like FIrpic (2.62 eV) .
Host-Guest Chemistry
  • AdTPP (diphenyl(4-adamantylphenyl)phosphine oxide) exhibits stronger association constants (Kf ≈ 2×10²) in scCO₂ than less bulky analogs, suggesting steric bulk enhances binding .

Thermal and Solubility Properties

  • TPO : Used in photo-curable resins due to compatibility with methacrylate polymers and stability under UV light .
  • Calixarene-Phosphine Oxide Hybrids : Derivatives with diphenylphosphine oxide groups show enhanced thermal stability (decomposition >300°C), attributed to rigid aromatic frameworks .

Biological Activity

Diphenyl((propylsulfonyl)methyl)phosphine oxide is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer and antibacterial properties, as well as its toxicity profiles based on various studies.

Chemical Structure and Properties

This compound belongs to the class of organophosphorus compounds. Its structure includes a phosphorus atom bonded to two phenyl groups, a propylsulfonyl group, and a methyl group. This unique configuration contributes to its biological activity.

Anticancer Activity

Recent studies have demonstrated that phosphine oxides exhibit significant anticancer properties. For instance, research on aziridine phosphine oxides has shown that they inhibit cell viability in various cancer cell lines, including HeLa (human cervical carcinoma) and Ishikawa (endometrial adenocarcinoma) cells. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays, indicating the effectiveness of these compounds against cancer cells.

Key Findings:

  • Cell Viability Inhibition : Compounds similar to this compound demonstrated IC50 values ranging from 3.125 to 100 µM across different cell lines, with some compounds showing higher activity than others .
  • Mechanism of Action : The mechanism involves disruption of the cell cycle, particularly causing S-phase arrest and inducing reactive oxygen species (ROS), which can lead to apoptosis in cancer cells .

Antibacterial Activity

The antibacterial efficacy of this compound has also been assessed. While some derivatives show moderate antibacterial activity against strains such as Staphylococcus aureus, the overall effectiveness varies significantly among different compounds within the same class .

Comparative Analysis:

  • Efficacy Against Bacteria : The compound showed moderate efficacy against reference bacterial strains, suggesting potential applications as an antibacterial agent but requiring further optimization for enhanced activity .

Toxicity Profile

Understanding the toxicity of this compound is crucial for evaluating its safety for potential therapeutic applications. Various studies have reported on its acute and chronic toxicity.

Toxicity Studies:

  • Acute Toxicity : In animal studies, the compound exhibited an LD50 greater than 5000 mg/kg when administered orally, indicating low acute toxicity .
  • Chronic Effects : Observations from repeated dose studies indicated potential hepatic and renal effects at higher doses, with some changes being reversible after cessation of treatment .

Table 1: Anticancer Activity of Related Phosphine Oxides

CompoundCell LineIC50 (µM)Mechanism
Compound 5HeLa25S-phase arrest, ROS induction
Compound 7Ishikawa30Apoptosis induction
This compoundTBDTBDTBD

Table 2: Toxicity Profile Summary

Study TypeDose (mg/kg)Observations
Acute Oral Toxicity>5000No mortality, normal behavior
Dermal Toxicity>2000Low acute toxicity observed
Repeated Dose Toxicity250-750Hepatic/renal effects at high doses

Case Studies

Case Study 1 : A study involving aziridine phosphine oxides showed that these compounds could induce significant cytotoxic effects in HeLa cells through mechanisms involving ROS production and cell cycle disruption. These findings highlight the potential for developing new anticancer therapies based on structural modifications of phosphine oxides.

Case Study 2 : Another investigation into the antibacterial properties revealed that while this compound showed some activity against Staphylococcus aureus, further modifications may be necessary to enhance its antibacterial efficacy.

Q & A

Q. What are the standard synthetic routes for preparing diphenyl((propylsulfonyl)methyl)phosphine oxide, and how do reaction conditions influence yield?

The compound can be synthesized via C–P bond-forming reactions, such as hydrophosphonylation of quinone methides or dehydrogenative cross-coupling. For example, catalyst-free phosphorylation of chalcogenides under solvent-free conditions achieves high atom economy . Nitration and reduction steps (using HNO₃/H₂SO₄ and SnCl₂/HCl, respectively) are critical for intermediates; yields of 85% are reported for analogous phosphine oxides after recrystallization . Optimizing stoichiometry and temperature (e.g., 0–5°C for nitration ) minimizes side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear magnetic resonance (NMR) is essential:

  • ¹H-NMR identifies aromatic protons and sulfonyl/propyl groups.
  • ³¹P-NMR confirms phosphorus oxidation states (δ ~20–40 ppm for phosphine oxides) .
  • IR spectroscopy detects P=O stretches (~1200 cm⁻¹) and sulfonyl S=O vibrations (~1300–1150 cm⁻¹) . High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can stereoselectivity be achieved in reactions involving this compound?

Transition-metal catalysts and chiral auxiliaries enable stereocontrol. For example, Pd(OAc)₂/Xantphos catalyzes stereospecific cross-coupling of benzyl phosphine oxides with aryl bromides . DFT calculations reveal that steric hindrance from the propylsulfonyl group directs nucleophilic attack, favoring one enantiomer . Microwave-assisted annulations further enhance stereoselectivity by accelerating kinetic pathways .

Q. What computational methods are used to predict the reactivity of this compound in radical reactions?

Density functional theory (DFT) models transition states for radical-initiated processes, such as hydrogen abstraction or photopolymerization. For structurally similar phosphine oxides (e.g., diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide), calculations show that electron-withdrawing sulfonyl groups lower activation barriers for radical generation . Molecular dynamics simulations also assess solvation effects in polar solvents .

Q. How do contradictory data on phosphorylation efficiency arise, and how can they be resolved?

Discrepancies in yields (e.g., 70–95% for similar reactions ) stem from:

  • Substrate electronic effects : Electron-deficient aryl groups accelerate nucleophilic substitution but may deactivate catalysts.
  • Purification challenges : Column chromatography struggles with polar byproducts; recrystallization in dichloromethane improves purity . Systematic optimization of catalysts (e.g., Co or Cu-based systems ) and reaction times reconciles these variations.

Safety and Regulatory Considerations

Q. What safety protocols are recommended for handling this compound?

The compound is suspected of reproductive toxicity (similar to ECHA-listed diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide ). Use fume hoods, nitrile gloves, and closed systems to minimize inhalation/contact. Storage at room temperature under inert gas (N₂ or Ar) prevents degradation . Toxicity assessments via in vitro assays (e.g., EC₅₀ for developmental toxicity ) are advised before large-scale use.

Applications in Material Science

Q. How does this compound enhance the performance of quantum dots (QDs) in optoelectronic devices?

As a surface ligand, its sulfonyl group passivates QD traps, reducing non-radiative recombination. In CdSe/CdS core/shell QDs, it improves photoluminescence quantum yield (PLQY) by 15–20% compared to trioctylphosphine oxide (TOPO) . The phenyl groups also enhance dispersibility in hydrophobic polymer matrices for solar concentrators .

Mechanistic Insights

Q. What role does the propylsulfonyl moiety play in mediating C–P bond cleavage under acidic conditions?

The sulfonyl group acts as a leaving group, facilitating protonation at the phosphorus center. In HCl/ethanol mixtures, cleavage proceeds via a trigonal bipyramidal intermediate, yielding diphenylphosphinic acid and propylsulfonic acid derivatives . Kinetic studies show first-order dependence on acid concentration, with activation energies of ~50 kJ/mol .

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